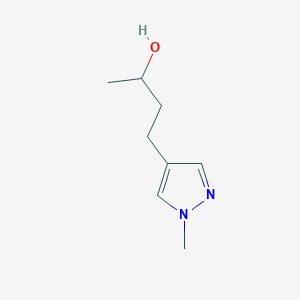![molecular formula C13H12N2O3 B13634600 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B13634600.png)
2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoindoline-1,3-dione derivatives can be achieved through various methods. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative . Another method includes the use of 2-iodobenzamides, triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux . These reactions typically yield isoindoline-1,3-dione derivatives in good to excellent yields.
Industrial Production Methods: Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to maximize yield and minimize waste. Green chemistry principles are increasingly being applied to develop more sustainable and environmentally friendly synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate dopamine receptors, particularly the D2 receptor, by interacting with key amino acid residues at the receptor’s allosteric binding site . This interaction can influence neurotransmitter signaling and has implications for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione include other isoindoline-1,3-dione derivatives, such as N-isoindoline-1,3-diones . These compounds share a common isoindoline nucleus and exhibit similar chemical reactivity and biological activity.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This unique structure may confer distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-6-5-8(7-9)14-18/h1-4,9,18H,5-7H2/b14-8- |
InChI Key |
AXDDETXWXIGFAP-ZSOIEALJSA-N |
Isomeric SMILES |
C1C/C(=N/O)/CC1N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CC(=NO)CC1N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)

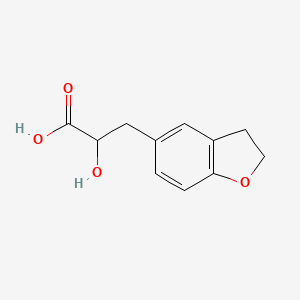
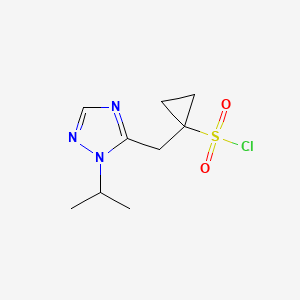

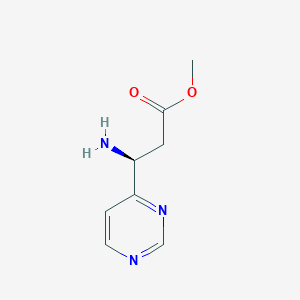

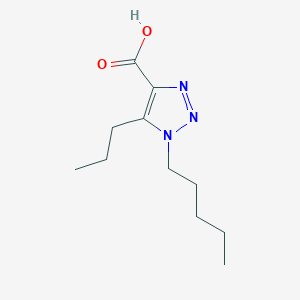
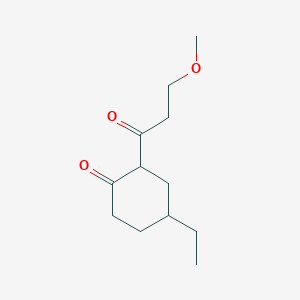
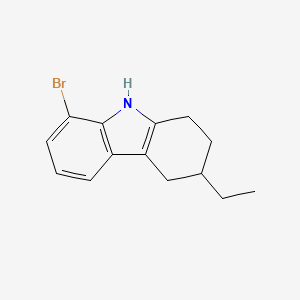

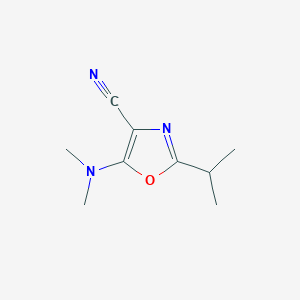
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)
